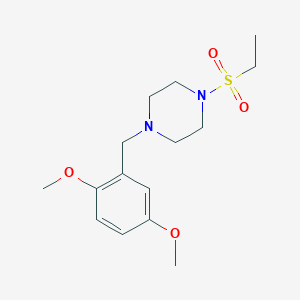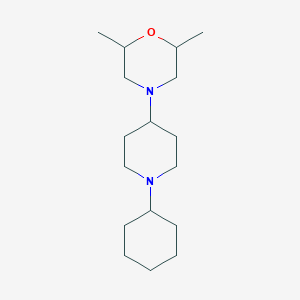![molecular formula C25H26N6O2 B10881783 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups, including an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole group can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to the Purine Core: The indole derivative is then coupled with a purine precursor. This step often involves nucleophilic substitution reactions where the indole nitrogen attacks an electrophilic carbon on the purine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through alkylation reactions, typically using benzyl halides in the presence of a base.
Final Modifications: The final steps involve methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of the purine ring.
Substitution: Various substituted purine and benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. The indole moiety is known for its biological activity, including anti-inflammatory and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential to interact with specific biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. The purine core can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their function and affecting cellular processes.
類似化合物との比較
Similar Compounds
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the methyl group on the benzyl ring.
8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a chlorine substituent on the benzyl ring.
Uniqueness
The presence of the 4-methylbenzyl group in 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
特性
分子式 |
C25H26N6O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H26N6O2/c1-16-8-10-17(11-9-16)15-31-21-22(29(2)25(33)30(3)23(21)32)28-24(31)26-13-12-18-14-27-20-7-5-4-6-19(18)20/h4-11,14,27H,12-13,15H2,1-3H3,(H,26,28) |
InChIキー |
RNBSYOSVBOWLQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CNC5=CC=CC=C54)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)
![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)

![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881753.png)
![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10881768.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881769.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide](/img/structure/B10881775.png)
